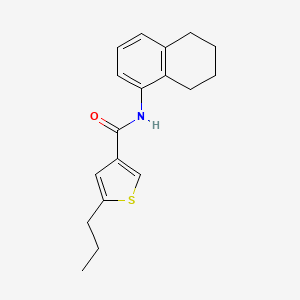
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CPDMA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CPDMA is a cyclic peptide that contains an N-methylsulfonyl group, which makes it a potent inhibitor of proteases such as trypsin and chymotrypsin.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits proteases by binding to the active site of the enzyme, preventing substrate binding and catalysis. The N-methylsulfonyl group of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide forms a covalent bond with the active site serine residue of the protease, resulting in irreversible inhibition.
Biochemical and physiological effects:
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have anti-inflammatory effects in vitro and in vivo. It inhibits the activity of proteases involved in inflammatory processes, such as elastase and cathepsin G. N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer research.
Advantages and Limitations for Lab Experiments
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a potent inhibitor of proteases and has been shown to have anti-inflammatory and anti-cancer effects. However, its use in lab experiments is limited by its cost and availability. N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a relatively new compound, and its long-term effects on human health are not yet known.
Future Directions
There are several potential future directions for research involving N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide-based inhibitors for specific proteases involved in disease processes. Another area of interest is the study of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide in animal models to determine its efficacy and safety for potential clinical applications. Additionally, the synthesis of analogs of N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide with improved properties, such as increased potency or selectivity, could lead to the development of novel therapeutics.
Synthesis Methods
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling of the protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential applications in scientific research, particularly in the field of protease inhibition. It has been shown to be a potent inhibitor of trypsin and chymotrypsin, which are enzymes involved in protein digestion. N~1~-cyclopropyl-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit the activity of other proteases, such as elastase and cathepsin G, which are involved in inflammatory processes.
properties
IUPAC Name |
N-cyclopropyl-2-(2,5-dimethyl-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-5-6-11(2)14(9-10)17(21(4,19)20)12(3)15(18)16-13-7-8-13/h5-6,9,12-13H,7-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNHBEKIVZEPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-methoxy-5-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009614.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B6009615.png)
![3-chloro-2-{3-[1-(1,4-dioxan-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B6009620.png)
![3-[(2-phenyl-4-quinazolinyl)amino]-1-propanol](/img/structure/B6009623.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6009627.png)
![2-[3-(2-isoxazolidinyl)propanoyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009628.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B6009636.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6009645.png)

![1-[2-({[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6009665.png)
![N-[3-(2-methoxyphenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009695.png)
![2-[4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6009705.png)
![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)